molecular formula C21H14ClN3O3 B14935945 N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide

N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B14935945
M. Wt: 391.8 g/mol
InChI Key: VZBIUZTVUAFXDL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, designed around the biologically active 4-oxoquinazoline scaffold. The 4-oxoquinazoline core is a heterocyclic structure recognized for its diverse pharmacological properties, with substantial scientific literature demonstrating its potential in anticancer applications . Compounds featuring this scaffold are frequently investigated as inhibitors of key enzymatic targets involved in disease progression, such as Histone Deacetylases (HDACs) . The structural architecture of this compound suggests it may function by interacting with specific biological targets, potentially disrupting pathways crucial for cancer cell survival and proliferation. Its design incorporates a benzamide linkage, a feature present in several investigated molecular hybrids aimed at enhancing potency and selectivity for target enzymes . Researchers can utilize this chemical as a valuable building block or reference standard in drug discovery programs. It is ideal for conducting structure-activity relationship (SAR) studies, screening assays to evaluate cytotoxic activity, and exploring novel mechanisms of action against various cancer cell lines. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. All sales are final for this specialized research chemical. Researchers are encouraged to consult the scientific literature for comprehensive handling and storage protocols to ensure the stability and integrity of the compound.

Properties

Molecular Formula

C21H14ClN3O3

Molecular Weight

391.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C21H14ClN3O3/c22-14-7-10-19(26)18(11-14)24-20(27)13-5-8-15(9-6-13)25-12-23-17-4-2-1-3-16(17)21(25)28/h1-12,26H,(H,24,27)

InChI Key

VZBIUZTVUAFXDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Benzamide Moiety: The quinazolinone core can be further functionalized by reacting with 5-chloro-2-hydroxybenzoic acid or its derivatives under suitable coupling conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the quinazolinone core and benzamide side chains. Key examples from the evidence include:

Table 1: Comparative Analysis of Quinazolinone Derivatives
Compound Name Substituents Melting Point (°C) Key Biological Activity Reference
Target Compound 5-Cl, 2-OH on phenyl; 4-oxoquinazolin-3-yl Not reported Not explicitly studied -
N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e) 4-Br on phenyl; 2,4-dioxoquinazolin-3-yl 261–263 Not reported
N-Butyl-5-chloro-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3g) 5-Cl; n-butylamide 203–205 Not reported
2-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorophenyl)benzamide (3k) 6-F; 4-F on phenyl 262–264 Not reported
4-((2-(3-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (51) 3-isopropylbenzyl; methoxypropylamide Not reported RSV inhibitor (IC50: 0.8 μM)
N-(2-(1-hydroxy-heptadecyl)-4-oxoquinazolin-3(4H)-yl)benzamide (14) Long alkyl chain (C17); hydroxyl Not reported Converted to surfactants
4-Oxoquinazolin-3(4H)-yl)benzoic acid derivatives Varied substituents (e.g., thiazole, pyridine) Not reported Antibacterial (MDR S. aureus)

Key Observations:

  • Substituent Effects on Melting Points : Compounds with halogens (e.g., Br, Cl, F) and aromatic groups (e.g., 3e, 3k) exhibit higher melting points (261–264°C), likely due to strong intermolecular interactions. In contrast, alkyl-substituted derivatives (e.g., 3g) show lower melting points (203–205°C) due to reduced crystallinity .
  • Biological Activity :
    • The methoxypropyl-substituted compound (51) demonstrates potent RSV inhibition (IC50: 0.8 μM), attributed to optimized hydrophobic interactions with viral targets .
    • Derivatives with extended alkyl chains (e.g., compound 14) are converted to surfactants, emphasizing the role of lipophilic groups in modifying physical properties .
    • Fluorinated analogs (e.g., 3k) may enhance metabolic stability, though their activity remains unexplored in the evidence .

Functional Group Impact on Bioactivity

  • Chloro vs. However, fluorine’s electronegativity might enhance binding specificity in certain targets .
  • Hydroxyl Group : The 2-hydroxyl substituent on the phenyl ring distinguishes the target compound from most analogs. This group may facilitate hydrogen bonding with biological targets, similar to the methoxy/hydroxyl combination in compound 11 (), which showed enhanced solubility and binding .

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